ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
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Overview
Description
Ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound featuring a thiazole ring, a chromene moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate can then undergo a reaction with 3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylideneamine under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives of the chromene moiety.
Reduction: Dihydro derivatives of the chromene and thiazole rings.
Substitution: Various substituted thiazole and chromene derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to the bioactive thiazole and chromene structures.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chromene moiety can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate: shares similarities with other thiazole and chromene derivatives, such as:
Uniqueness
What sets this compound apart is the combination of both thiazole and chromene moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[[3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-2-28-21(27)14-7-9-16(10-8-14)24-20-17(19(26)25-22-23-11-12-30-22)13-15-5-3-4-6-18(15)29-20/h3-13H,2H2,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHRMZAVQUVHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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